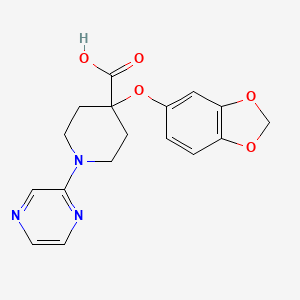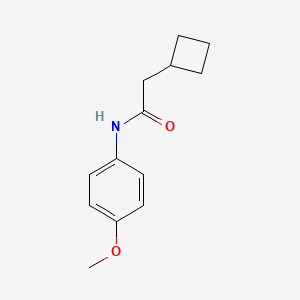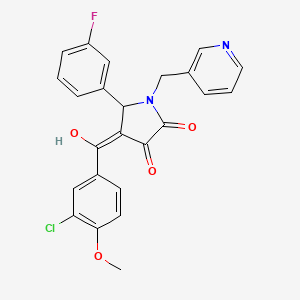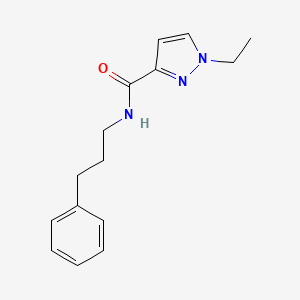
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid, also known as BPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BPP is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid is not fully understood, but it is believed to act on various cellular pathways, including the inhibition of NF-κB and MAPK signaling pathways. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cancer cell proliferation, and bacterial growth. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disorders. In addition, this compound has been shown to have anti-fungal and anti-viral properties, making it a potential candidate for crop protection.
実験室実験の利点と制限
One of the advantages of using 4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid in lab experiments is its versatility, as it can be used in various fields, including medicine and agriculture. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines. Therefore, caution should be exercised when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid, including further studies on its mechanism of action and its potential applications in medicine and agriculture. In medicine, this compound could be studied further as a potential treatment for neurodegenerative disorders, cancer, and bacterial infections. In agriculture, this compound could be studied further as a potential candidate for crop protection against fungal and viral infections. Additionally, the synthesis of this compound could be optimized to improve its yield and purity, making it a more cost-effective option for researchers.
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies on this compound could lead to the development of new treatments for various diseases and the improvement of crop protection methods.
合成法
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-amine with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature, and the product is purified using column chromatography.
科学的研究の応用
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been shown to have anti-fungal and anti-viral properties, making it a potential candidate for crop protection.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)-1-pyrazin-2-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c21-16(22)17(25-12-1-2-13-14(9-12)24-11-23-13)3-7-20(8-4-17)15-10-18-5-6-19-15/h1-2,5-6,9-10H,3-4,7-8,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMMUVSJGMGNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)

![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)


![2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol](/img/structure/B5372202.png)

![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5372220.png)